molecular formula C11H17NO B127484 Homoanatoxin CAS No. 142926-86-1

Homoanatoxin

Cat. No. B127484
M. Wt: 179.26 g/mol
InChI Key: VVMQRZZXKNDPOT-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homoanatoxin is a naturally occurring toxin produced by cyanobacteria, a group of photosynthetic bacteria commonly found in freshwater and marine environments. This toxin is known for its potent neurotoxicity, which can cause severe damage to the nervous system of animals and humans. Despite its harmful effects, homoanatoxin has become a subject of scientific research due to its potential applications in medicine and biotechnology.

Mechanism Of Action

Homoanatoxin exerts its toxic effects by binding to and blocking the function of specific ion channels in the nervous system. In particular, homoanatoxin has been shown to bind to voltage-gated potassium channels, which are critical for regulating the electrical activity of neurons. By blocking these channels, homoanatoxin disrupts the normal function of the nervous system, leading to symptoms such as muscle weakness, paralysis, and respiratory failure.

Biochemical And Physiological Effects

Homoanatoxin has a range of biochemical and physiological effects on the nervous system. In addition to blocking voltage-gated potassium channels, homoanatoxin has also been shown to inhibit the activity of other ion channels, including calcium channels and sodium channels. These effects can lead to a range of symptoms, including muscle spasms, seizures, and respiratory failure. In severe cases, homoanatoxin exposure can be fatal.

Advantages And Limitations For Lab Experiments

Homoanatoxin has several advantages for use in laboratory experiments. For example, its potent neurotoxicity makes it a useful tool for studying the function of ion channels in the nervous system. Additionally, homoanatoxin is relatively stable and can be stored for extended periods of time, making it a convenient reagent for use in experiments. However, homoanatoxin also has several limitations, including its high cost and limited availability. Additionally, its potent neurotoxicity makes it a hazardous material that requires specialized training and equipment to handle safely.

Future Directions

There are several potential future directions for research on homoanatoxin. One area of interest is the development of homoanatoxin-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of research involves the use of homoanatoxin as a tool for studying the function of ion channels in other tissues and organ systems, such as the heart and lungs. Finally, researchers are also exploring the use of homoanatoxin as a potential biotechnological tool for the development of new drugs and therapies.

Synthesis Methods

Homoanatoxin can be synthesized through a complex process that involves the extraction and purification of the toxin from cyanobacteria cultures. The extraction process typically involves the use of solvents and chromatography techniques to isolate homoanatoxin from other compounds present in the culture. Once purified, the toxin can be further characterized using various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Homoanatoxin has been the subject of numerous scientific studies due to its potential applications in medicine and biotechnology. One of the most promising areas of research involves the use of homoanatoxin as a tool for studying the function of ion channels in the nervous system. Ion channels are proteins that play a critical role in the transmission of electrical signals in the nervous system. By selectively blocking or activating specific ion channels, researchers can gain insights into their function and potential therapeutic applications.

properties

CAS RN

142926-86-1

Product Name

Homoanatoxin

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]propan-1-one

InChI

InChI=1S/C11H17NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h5,8,10,12H,2-4,6-7H2,1H3/t8-,10-/m1/s1

InChI Key

VVMQRZZXKNDPOT-PSASIEDQSA-N

Isomeric SMILES

CCC(=O)C1=CCC[C@@H]2CC[C@H]1N2

SMILES

CCC(=O)C1=CCCC2CCC1N2

Canonical SMILES

CCC(=O)C1=CCCC2CCC1N2

synonyms

2-(propan-1-oxo-1-yl)-9-azabicyclo(4.2.1)non-2-ene
homoanatoxin
HomoAnTx

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.